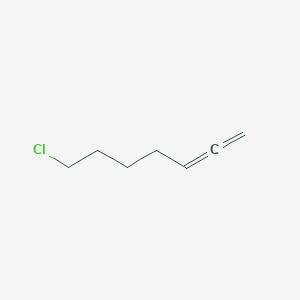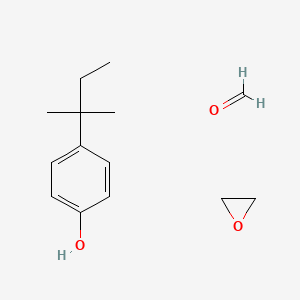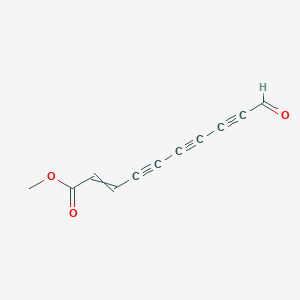
Iron(2+);chloride;hydroxide;hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+);chloride;hydroxide;hydrate, also known as ferrous chloride hydroxide hydrate, is a compound with the chemical formula FeCl₂(OH)₂·xH₂O. This compound is a hydrated form of iron(II) chloride hydroxide and is commonly encountered in various chemical and industrial processes. It is known for its pale green color and high solubility in water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(2+);chloride;hydroxide;hydrate can be synthesized through several methods. One common method involves the reaction of iron powder with hydrochloric acid in the presence of water. The reaction proceeds as follows: [ \text{Fe} + 2\text{HCl} + 2\text{H}_2\text{O} \rightarrow \text{FeCl}_2(OH)_2 \cdot x\text{H}_2\text{O} + \text{H}_2 ]
Another method involves the treatment of iron(II) chloride with sodium hydroxide in an aqueous solution, leading to the precipitation of iron(II) chloride hydroxide hydrate: [ \text{FeCl}_2 + 2\text{NaOH} + x\text{H}_2\text{O} \rightarrow \text{FeCl}_2(OH)_2 \cdot x\text{H}_2\text{O} + 2\text{NaCl} ]
Industrial Production Methods
In industrial settings, this compound is often produced as a byproduct of steel production. The waste products from steel manufacturing are treated with hydrochloric acid, resulting in the formation of iron(II) chloride, which can then be converted to the hydrated form through controlled hydrolysis and precipitation processes .
Análisis De Reacciones Químicas
Types of Reactions
Iron(2+);chloride;hydroxide;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to iron(III) compounds in the presence of oxidizing agents.
Reduction: It can be reduced to metallic iron under specific conditions.
Substitution: It can undergo substitution reactions with other anions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or carbon monoxide can be used.
Substitution: Reactions with sodium hydroxide or other bases can lead to the formation of different iron hydroxides.
Major Products Formed
Oxidation: Iron(III) chloride or iron(III) hydroxide.
Reduction: Metallic iron.
Substitution: Various iron hydroxides, such as iron(II) hydroxide or iron(III) hydroxide.
Aplicaciones Científicas De Investigación
Iron(2+);chloride;hydroxide;hydrate has numerous applications in scientific research and industry:
Biology: Employed in studies related to iron metabolism and its role in biological systems.
Medicine: Investigated for its potential use in iron supplementation and treatment of iron deficiency anemia.
Industry: Utilized in wastewater treatment as a flocculating agent and in the production of magnetic pigments.
Mecanismo De Acción
The mechanism of action of iron(2+);chloride;hydroxide;hydrate involves its ability to participate in redox reactions. In biological systems, iron(II) ions can be oxidized to iron(III) ions, which are essential for various enzymatic processes. The compound can also interact with other molecules, facilitating electron transfer and catalyzing reactions .
Comparación Con Compuestos Similares
Similar Compounds
Iron(II) chloride (FeCl₂): Similar in composition but lacks hydroxide and hydrate components.
Iron(III) chloride (FeCl₃): Contains iron in the +3 oxidation state and has different chemical properties.
Iron(II) hydroxide (Fe(OH)₂): Similar hydroxide component but lacks chloride and hydrate components.
Uniqueness
Iron(2+);chloride;hydroxide;hydrate is unique due to its combination of chloride, hydroxide, and hydrate components, which confer distinct solubility and reactivity properties. This makes it particularly useful in applications requiring specific redox and catalytic behaviors .
Propiedades
Número CAS |
64418-03-7 |
|---|---|
Fórmula molecular |
ClFeH3O2 |
Peso molecular |
126.32 g/mol |
Nombre IUPAC |
iron(2+);chloride;hydroxide;hydrate |
InChI |
InChI=1S/ClH.Fe.2H2O/h1H;;2*1H2/q;+2;;/p-2 |
Clave InChI |
MDJPOUPOKGVMDD-UHFFFAOYSA-L |
SMILES canónico |
O.[OH-].[Cl-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2-Methylhex-5-en-3-yl)sulfanyl]benzene](/img/structure/B14503724.png)
![1-{3-Methoxy-4-[(trimethylsilyl)oxy]phenyl}heptan-3-one](/img/structure/B14503726.png)
![7,8-Dimethyl-7,8-diborabicyclo[4.2.0]octane](/img/structure/B14503731.png)

![({3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}sulfanyl)benzene](/img/structure/B14503746.png)
![Ethyl 1,6-dimethylbicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B14503748.png)



![Phenyl bis[4-(2-phenylpropan-2-yl)phenyl] phosphate](/img/structure/B14503769.png)


![[1,4-Phenylenebis(methylene)]dicarbamodithioic acid](/img/structure/B14503783.png)
![6-[2-(2-Ethyl-1H-benzimidazol-1-yl)ethyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14503788.png)
